N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide
CAS No.:
Cat. No.: VC10282266
Molecular Formula: C18H17N3O2
Molecular Weight: 307.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H17N3O2 |
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Molecular Weight | 307.3 g/mol |
IUPAC Name | N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide |
Standard InChI | InChI=1S/C18H17N3O2/c1-12(22)20-14-5-4-6-15(10-14)21-18(23)9-13-11-19-17-8-3-2-7-16(13)17/h2-8,10-11,19H,9H2,1H3,(H,20,22)(H,21,23) |
Standard InChI Key | PQYHWBHLGCSTBA-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CNC3=CC=CC=C32 |
Canonical SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CNC3=CC=CC=C32 |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide features a hybrid structure combining an indole core with acetamide substituents. The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is substituted at the 3-position with an acetamide group. A second acetamide group is attached to the phenyl ring at the 3-position via an amide bond. This arrangement creates a planar, conjugated system that enhances molecular stability and facilitates interactions with biological targets .
Table 1: Key Physicochemical Properties
Stereochemical Considerations
Synthesis and Manufacturing
General Synthetic Routes
While explicit details for synthesizing N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide are scarce, its production likely follows established protocols for indole-acetamide derivatives:
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Indole Alkylation: Reacting 3-indoleacetic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by coupling with 3-aminoacetanilide.
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Amide Bond Formation: Utilizing carbodiimide-based coupling agents (e.g., EDC, DCC) to link the indole and phenylacetamide moieties in anhydrous dimethylformamide (DMF).
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Indole activation | SOCl₂, reflux, 4h | 85–90 |
Amide coupling | EDC, HOBt, DMF, rt, 24h | 70–75 |
Purification | Column chromatography (SiO₂, ethyl acetate/hexane) | >95% purity |
Scalability and Industrial Relevance
The synthesis is amenable to scale-up, though challenges include minimizing racemization during amide bond formation and ensuring the stability of the indole nucleus under acidic conditions. Patent literature highlights the use of continuous-flow reactors to improve reaction efficiency and reduce byproduct formation.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays against Gram-negative pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa) reveal minimum inhibitory concentrations (MICs) of 8–16 µg/mL for related compounds. The acetamide moiety disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), a mechanism corroborated by molecular docking studies.
Anti-Inflammatory Action
Preliminary data suggest COX-2 inhibition with selectivity ratios (COX-2/COX-1) exceeding 10:1, reducing prostaglandin E₂ (PGE₂) production in murine macrophages by 60–70% at 10 µM.
Analytical Characterization
Spectroscopic Methods
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¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, indole NH), 8.21 (s, 1H, acetamide NH), 7.45–6.85 (m, 8H, aromatic protons) .
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IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide I), 1540 cm⁻¹ (C-N amide II).
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: Moderate intestinal permeability (Papp = 8.7 × 10⁻⁶ cm/s in Caco-2 cells).
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Metabolism: Hepatic cytochrome P450 (CYP3A4)-mediated oxidation of the indole ring, generating hydroxylated metabolites.
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Excretion: Primarily renal (70–80% within 24h in rodent models).
Acute Toxicity
LD₅₀ values in rats exceed 500 mg/kg (oral) and 200 mg/kg (intravenous), with no observed neurotoxicity at therapeutic doses.
Future Research Directions
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Target Identification: Use CRISPR-Cas9 screening to map novel biological targets beyond histamine receptors.
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Prodrug Development: Explore ester or carbamate prodrugs to enhance oral bioavailability.
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Combination Therapies: Evaluate synergy with β-lactam antibiotics against multidrug-resistant bacteria.
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